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Compound of Interest

Compound Name: p-Tolualdehyde

Cat. No.: B123495 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic characteristics of a molecule is fundamental. This guide provides a

detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 4-methylbenzaldehyde (also known as p-tolualdehyde), a

common organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information about the number, chemical environment, and

connectivity of hydrogen atoms in a molecule. The spectrum of 4-methylbenzaldehyde is

characterized by signals in the aromatic, aldehydic, and aliphatic regions.

Table 1: ¹H NMR Data for 4-methylbenzaldehyde
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.95 - 9.97 Singlet - 1H
Aldehyde proton

(-CHO)

7.77 - 7.80 Doublet 7.9 - 8.1 2H
Aromatic protons

(ortho to -CHO)

7.33 - 7.40 Doublet 7.8 - 8.0 2H
Aromatic protons

(meta to -CHO)

2.39 - 2.45 Singlet - 3H
Methyl protons (-

CH₃)

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer

frequency.[1][2][3][4]

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a

molecule.

Table 2: ¹³C NMR Data for 4-methylbenzaldehyde

Chemical Shift (δ) ppm Assignment

191.74 - 192.6 Carbonyl carbon (C=O)

145.2 - 145.6 Aromatic carbon attached to -CH₃

134.0 - 134.29 Aromatic carbon attached to -CHO

129.7 - 129.9 Aromatic carbons (ortho to -CHO)

129.6 - 129.76 Aromatic carbons (meta to -CHO)

21.4 - 21.9 Methyl carbon (-CH₃)
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Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer

frequency.[1][3][4][5]

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of 4-methylbenzaldehyde is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 4-methylbenzaldehyde in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean

NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.[6]

Data Acquisition:

For ¹H NMR: Set typical acquisition parameters such as a 90° pulse angle, an acquisition

time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[6] The spectral

width is typically set from 0 to 12 ppm.[6]

For ¹³C NMR: Use a standard carbon pulse program. A larger number of scans (e.g., 1024

or more) is often required due to the low natural abundance of ¹³C. The spectral width is

typically set from 0 to 220 ppm.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift

scale using the TMS signal at 0.00 ppm.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-methylbenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3000 Medium Aromatic C-H stretch

~2820 and ~2720 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1703 Strong
C=O stretch (conjugated

aldehyde)

~1600, ~1575, ~1460 Medium-Strong Aromatic C=C ring stretches

~820 Strong
C-H out-of-plane bend (para-

disubstituted ring)

Note: The exact peak positions can vary based on the sampling method.[7]

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like 4-methylbenzaldehyde is

the KBr pellet technique:

Sample Preparation: Grind a small amount (1-2 mg) of 4-methylbenzaldehyde with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and

acquire the spectrum. A background spectrum of air is typically recorded first.

Alternatively, for liquid samples or solutions, a spectrum can be obtained by placing a drop of

the sample between two salt (e.g., NaCl or KBr) plates (thin-film method).[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For 4-methylbenzaldehyde, the molecular weight
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is 120.15 g/mol .[9]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 4-

methylbenzaldehyde

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

120 70.52 Molecular ion [M]⁺

119 84.63 [M-H]⁺

91 99.99 [M-CHO]⁺ (Tropylium ion)

65 27.15 [C₅H₅]⁺

Note: Relative intensities can vary between instruments.[5]

Experimental Protocol for Mass Spectrometry (EI-MS)
A general procedure for obtaining an EI-MS spectrum is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized

in a high vacuum environment.

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to lose an electron,

forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, charged ions.

Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the characterization of 4-

methylbenzaldehyde using the spectroscopic techniques described.

Spectroscopic Techniques

Derived Structural Information

Final Characterization

NMR Spectroscopy
(¹H and ¹³C)

Carbon-Hydrogen Framework
- Chemical environments

- Connectivity
- Number of protons/carbons

IR Spectroscopy

Functional Groups
- Aldehyde (C=O, C-H)

- Aromatic Ring
- Alkyl Group

Mass Spectrometry

Molecular Weight & Fragmentation
- Molecular Formula Confirmation

- Fragment Analysis

4-methylbenzaldehyde Structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 4-methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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